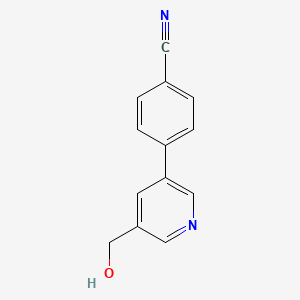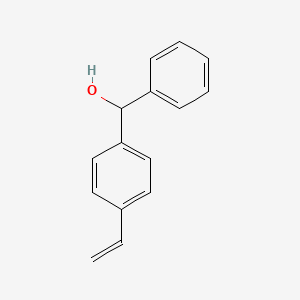
Phenyl(4-vinylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl(4-vinylphenyl)methanol can be synthesized through various methods. One common synthetic route involves the reduction of methyl 4-vinylbenzoate using pinacolborane and lithium tert-butoxide in tetrahydrofuran under an inert atmosphere at 100°C for 24 hours. The reaction mixture is then treated with a sodium hydroxide and methanol solution at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl(4-vinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenyl and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of phenyl(4-ethylphenyl)methanol.
Substitution: Formation of various substituted phenyl and vinyl derivatives.
Applications De Recherche Scientifique
Phenyl(4-vinylphenyl)methanol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl(4-vinylphenyl)methanol involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long chains that contribute to the material’s properties. The phenyl group can participate in aromatic interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Phenyl(4-vinylphenyl)methanol can be compared with other similar compounds such as:
4-vinylphenol: Similar in structure but lacks the methanol group, leading to different reactivity and applications.
4-vinylbenzyl alcohol: Similar but with a different substitution pattern on the benzene ring, affecting its chemical behavior.
4-vinylbenzoic acid: An oxidized form of this compound, used in different applications due to its carboxylic acid group.
The uniqueness of this compound lies in its combination of phenyl and vinyl groups, providing a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(4-ethenylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h2-11,15-16H,1H2 |
Clé InChI |
MJUBBXXAFJVJMV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


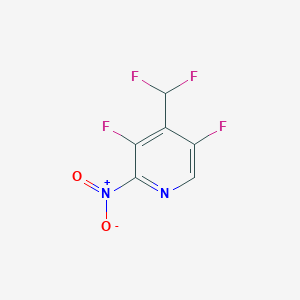
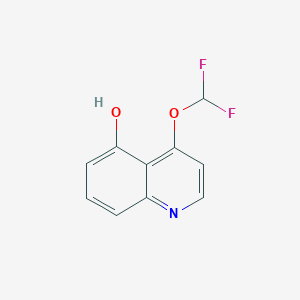
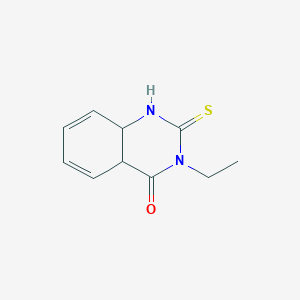
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)

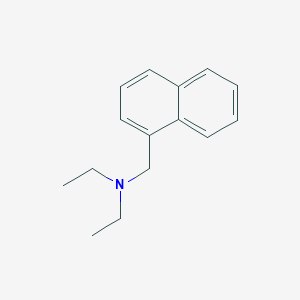
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)

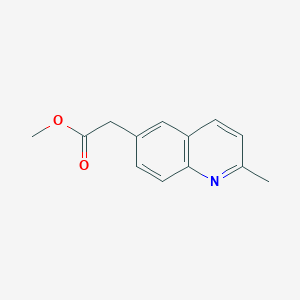
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
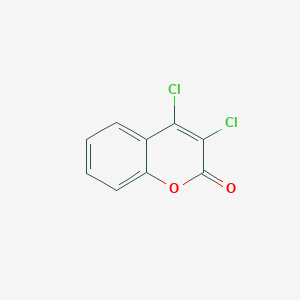
![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)

